molecular formula C25H20Cl3P B1295609 (2,4-Dichlorobenzyl)triphenylphosphonium Chloride CAS No. 2492-23-1

(2,4-Dichlorobenzyl)triphenylphosphonium Chloride

Cat. No. B1295609
CAS RN: 2492-23-1
M. Wt: 457.8 g/mol
InChI Key: FWBSWSPGFNAXPP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2,4-Dichlorobenzyl)triphenylphosphonium Chloride" is a phosphonium salt that is related to various phosphonium compounds discussed in the provided papers. Phosphonium salts are known for their use in organic synthesis and as intermediates in the formation of other chemical compounds. They typically consist of a phosphorus atom bearing four organic substituents and a positively charged quaternary phosphorus atom (P+).

Synthesis Analysis

The synthesis of related phosphonium compounds involves the reaction of triphenylphosphine with other reagents. For instance, the reaction of triphenylphosphine with trimethylsilylazide in wet dichloromethane leads to the formation of triphenylphosphazenium chloride, with improved yields upon the addition of stoichiometric quantities of water . Another synthesis method includes the chlorination of PPh3 by PCl5 in tetrachloroethane, followed by reaction with PPh3 and NH2OH·HCl, which is a method for synthesizing μ-nitridobis(triphenylphosphonium) chloride .

Molecular Structure Analysis

The molecular structure of phosphonium salts is often determined using X-ray crystallography. For example, the crystal structure of benzyltriphenylphosphonium chloride monohydrate shows the phosphonium cation and chloride anion, along with a water molecule of crystallization, forming a three-dimensional structure through hydrogen bonding and other interactions . Similarly, the structure of bis(triphenylbenzylphosphonium) tetrachlorocadmate dichloroethane solvate has been determined, revealing a quasi-perfect tetrahedral symmetry around the phosphorus atoms .

Chemical Reactions Analysis

Phosphonium salts undergo various chemical reactions. The interaction of certain phosphonium chlorides with alkanolamines results in the formation of oxazolylphosphonium salts and oxazolidinylidene derivatives, depending on the substituents present . Triphenyl(trichloromethyl) phosphonium chloride reacts with tertiary phosphanes to form salts with a PCP skeleton, with the first step being dechlorination .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonium salts can be inferred from their molecular structure and the nature of their synthesis. They are typically crystalline solids, as evidenced by the crystallographic data provided . The presence of hydrogen bonding and other intermolecular interactions suggests that these compounds may have relatively high melting points and may be soluble in polar solvents. The reactivity of these compounds, as shown in the formation of oxazoles and oxazolidines, indicates that they can participate in nucleophilic substitution reactions and may act as intermediates in organic synthesis .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Olefins and Diynes : Research by Karatholuvhu and Fuchs (2004) highlighted the use of 3,3,3-Trichloropropyl-1-triphenylphosphonium chloride, prepared from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid. This compound, upon deprotonation, generates 3,3,3-trichloropropyl-1-triphenylphosphorane, useful for synthesizing trichloromethylated (Z)-olefins. These olefins are pivotal in producing (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes with high yields and stereospecificities (Karatholuvhu & Fuchs, 2004).

  • Chlorination, Dehydration, and P-N Linkage : Appel (1975) reviewed the processes involving triphenylphosphane and tetrachloromethane, with a focus on (trichloromethyl)phosphonium chloride. This compound reacts with additional phosphane to form stable salts, which are versatile in chlorinating, dehydrating, and P-N linking reactions (Appel, 1975).

Chemical Intermediates and Catalysis

  • Formation of Heterocyclic Salts : Mannu et al. (2021) observed the selective formation of a heterocyclic phosphonium salt during the reaction of epichlorohydrin and triphenylphosphine. This study provides insights into the unconventional reactivity of epichlorohydrin and the potential for synthesizing novel phosphonium salts (Mannu et al., 2021).

  • Phosphorus(V)-Mediated Dichlorination Reactions : Denton, Tang, and Przeslak (2010) developed a triphenylphosphine oxide-catalyzed 1,2-dichlorination reaction of epoxides. This reaction is notable for its effectiveness across various epoxides and highlights the catalytic potential of triphenylphosphine derivatives (Denton, Tang, & Przeslak, 2010).

Synthesis of Organophosphorus Compounds

  • Ester-Chloride Conversion : Ylagan et al. (1988) utilized triphenylphosphine dichloride as a mild reagent for replacing ester linkages with chlorides in phosphonate diesters. This showcases the utility of triphenylphosphine derivatives in synthesizing specific organophosphorus compounds (Ylagan et al., 1988).

Novel Syntheses and Reactions

  • Synthesis of Phenylacetic Acid Derivatives : Li et al. (2019) demonstrated the high-yield synthesis of 2,4-Dichlorophenylacetic acid via carbonylation of 2,4-dichlorobenzyl chloride. This study underscores the importance of triphenylphosphonium chloride derivatives in novel synthetic pathways (Li et al., 2019).

  • Synthesis of Phosphonium Acylhydrazones with Antimicrobial Activity : Milenković, Zivkovic-Radovanovic, and Andjelković (2020) synthesized quaternary phosphonium acylhydrazones derived from (3-formyl-4-hydroxybenzyl)triphenylphosphonium chloride. These compounds demonstrated selective activity against Gram-positive bacteria strains (Milenković, Zivkovic-Radovanovic, & Andjelković, 2020).

properties

IUPAC Name

(2,4-dichlorophenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2P.ClH/c26-21-17-16-20(25(27)18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBSWSPGFNAXPP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947802
Record name [(2,4-Dichlorophenyl)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichlorobenzyl)triphenylphosphonium Chloride

CAS RN

2492-23-1
Record name Phosphonium, [(2,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2492-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, (2,4-dichlorobenzyl)triphenyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2492-23-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2492-23-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(2,4-Dichlorophenyl)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2,4-dichlorophenyl)methyl]triphenylphosphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.873
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-Dichlorobenzyl)triphenylphosphonium Chloride
Reactant of Route 2
(2,4-Dichlorobenzyl)triphenylphosphonium Chloride
Reactant of Route 3
(2,4-Dichlorobenzyl)triphenylphosphonium Chloride
Reactant of Route 4
(2,4-Dichlorobenzyl)triphenylphosphonium Chloride
Reactant of Route 5
(2,4-Dichlorobenzyl)triphenylphosphonium Chloride
Reactant of Route 6
(2,4-Dichlorobenzyl)triphenylphosphonium Chloride

Citations

For This Compound
1
Citations
RW Sidwell, G Arnett, FM Schabel, jr - Chemotherapy, 1972 - karger.com
Anticytomegalovirus experiments were carried out on 38 classes of compounds containing 320 materials of known or potential biological activity. All experiments were carried out in …
Number of citations: 27 karger.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.